molecular formula C13H14N2O2S B13412399 N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide CAS No. 6649-36-1

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide

Cat. No.: B13412399
CAS No.: 6649-36-1
M. Wt: 262.33 g/mol
InChI Key: KSMULDOXJNPNBD-UHFFFAOYSA-N
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Description

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide typically involves the reaction of 2-phenylethylamine with thioacetic acid under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize yield and purity. Green chemistry approaches, such as the use of non-toxic solvents and reusable catalysts, are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .

Properties

CAS No.

6649-36-1

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(3-phenacyl-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

KSMULDOXJNPNBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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